
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is a chemical compound with the molecular formula C11H16Cl2 It is characterized by its unique tricyclic structure, which includes three fused rings and two chlorine atoms attached to the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the addition of hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with bromine atoms instead of chlorine.
8,8-Difluoro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with fluorine atoms instead of chlorine.
8,8-Diiodo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Similar structure but with iodine atoms instead of chlorine.
Uniqueness
8,8-Dichloro-1,4,4-trimethyltricyclo(51003,5)octane is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability
属性
CAS 编号 |
22819-70-1 |
|---|---|
分子式 |
C11H16Cl2 |
分子量 |
219.15 g/mol |
IUPAC 名称 |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChI 键 |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


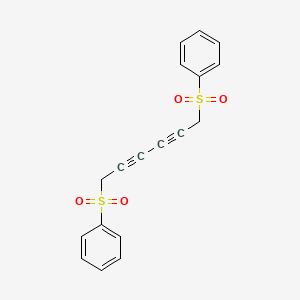

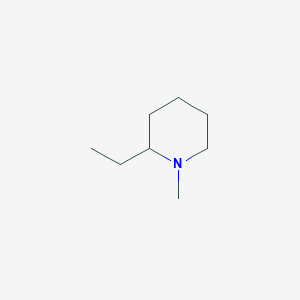

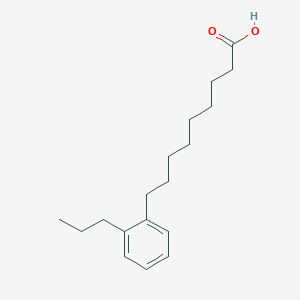
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
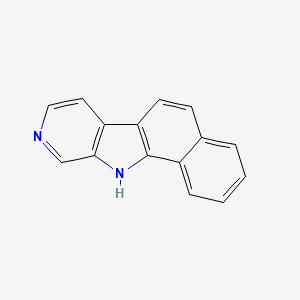
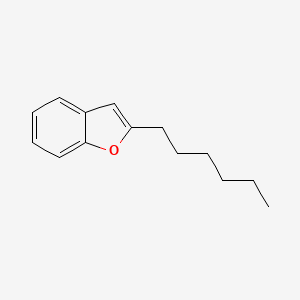
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
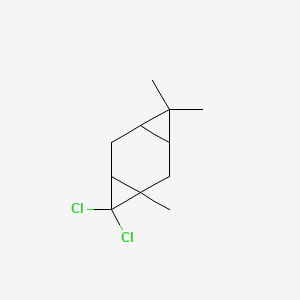
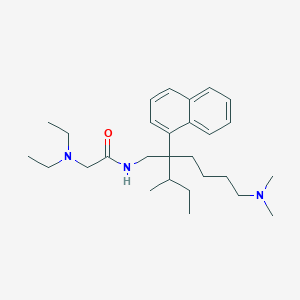
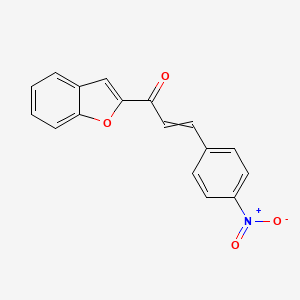
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
